Cas no 89283-33-0 (3-Chloro-5-methylpyrazin-2(1H)-one)
3-Chloro-5-methylpyrazin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-5-methylpyrazin-2(1H)-one
- 3-chloro-5-methyl-1H-pyrazin-2-one
- AK137298
- FCH1159648
- AX8258866
- 3-Chloro-2-Hydroxy-5-Methylpyrazine
- DS-5818
- 89283-33-0
- DTXSID20856682
- MFCD15144362
- CS-0099437
- AKOS022172244
- N13244
- A916746
- DB-357005
- 3-Chloro-5-methylpyrazin-2-ol
-
- MDL: MFCD15144362
- Inchi: 1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9)
- InChI Key: FZRWZIJMAGHJBC-UHFFFAOYSA-N
- SMILES: ClC1C(NC=C(C)N=1)=O
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.7
3-Chloro-5-methylpyrazin-2(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-Chloro-5-methylpyrazin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF046-250mg |
3-Chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95+% | 250mg |
2497CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF046-100mg |
3-Chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95+% | 100mg |
1131CNY | 2021-05-07 | |
| Chemenu | CM168565-100mg |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 100mg |
$161 | 2021-08-05 | |
| Chemenu | CM168565-250mg |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 250mg |
$222 | 2021-08-05 | |
| Chemenu | CM168565-1g |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 1g |
$647 | 2021-08-05 | |
| Chemenu | CM168565-5g |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 5g |
$1943 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C898367-1g |
3-Chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | ≥95% | 1g |
4,690.80 | 2021-05-17 | |
| Chemenu | CM168565-250mg |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 250mg |
$154 | 2023-03-05 | |
| Chemenu | CM168565-1g |
3-chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95%+ | 1g |
$366 | 2023-03-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF046-1g |
3-Chloro-5-methylpyrazin-2(1H)-one |
89283-33-0 | 95+% | 1g |
3040.0CNY | 2021-07-14 |
3-Chloro-5-methylpyrazin-2(1H)-one Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-Chloro-5-methylpyrazin-2(1H)-one
3-Chloro-5-methylpyrazin-2(1H)-one
The compound 3-Chloro-5-methylpyrazin-2(1H)-one (CAS No: 89283-33-0) is a heterocyclic aromatic compound with a pyrazinone backbone. This molecule is characterized by its unique structure, which includes a pyrazine ring fused with a ketone group, along with substituents at the 3 and 5 positions. The chlorine atom at the 3 position and the methyl group at the 5 position contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the potential of 3-Chloro-5-methylpyrazin-2(1H)-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Its heterocyclic structure makes it an attractive candidate for exploring novel chemical reactions and biological activities. Researchers have demonstrated that this compound exhibits moderate to high potency in inhibiting certain enzymes, making it a promising lead compound for drug discovery.
The synthesis of 3-Chloro-5-methylpyrazin-2(1H)-one involves a multi-step process that typically includes nucleophilic substitution, cyclization, and oxidation reactions. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity in the synthesis of this compound. Recent advancements in green chemistry have also led to the development of more sustainable methods for its production.
From a structural perspective, the pyrazinone ring in 3-Chloro-5-methylpyrazin-2(1H)-one is highly reactive due to the electron-withdrawing effects of the ketone group. This reactivity is further modulated by the electron-donating methyl group at the 5 position and the electron-withdrawing chlorine atom at the 3 position. These substituents create a unique electronic environment that influences the compound's UV-vis absorption properties, making it suitable for applications in optoelectronics.
Biological studies have shown that 3-Chloro-5-methylpyrazin-2(1H)-one has potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to disrupt bacterial cell membranes has been attributed to its hydrophobic nature and lipophilic interactions with membrane components. Additionally, this compound has demonstrated anti-inflammatory properties, suggesting its potential use in treating chronic inflammatory diseases.
In terms of environmental impact, recent research has focused on the degradation pathways of 3-Chloro-5-methylpyrazin-2(1H)-one under various conditions. Studies indicate that this compound undergoes rapid hydrolysis in aqueous environments, particularly under alkaline conditions, which reduces its persistence in natural systems. This information is crucial for assessing its environmental fate and toxicity.
The versatility of 3-Chloro-5-methylpyrazin-2(1H)-one lies in its ability to act as both a precursor for more complex molecules and a standalone functional material. Its role as a building block in organic synthesis has been widely explored, with applications ranging from medicinal chemistry to materials engineering. For instance, it has been used as an intermediate in the synthesis of bioactive compounds targeting cancer and neurodegenerative diseases.
Looking ahead, ongoing research aims to further elucidate the mechanistic details of its biological activities and explore novel synthetic routes for scale-up production. The integration of computational chemistry tools with experimental studies is expected to provide deeper insights into its molecular interactions and optimize its therapeutic potential.
89283-33-0 (3-Chloro-5-methylpyrazin-2(1H)-one) Related Products
- 89283-34-1(3-Chloro-6-methyl-2(1H)-pyrazinone)
- 200562-22-7(3-chloro-1-methyl-1,2-dihydropyrazin-2-one)
- 2417310-83-7(3-Chloro-1,5,6-trimethyl-pyrazin-2-one)
- 105985-17-9(3-chloro-1,2-dihydropyrazin-2-one)
- 140862-42-6(3-chloro-5,6-dimethylpyrazin-2-ol)
- 105985-20-4(2(1H)-Pyrazinone, 3-chloro-5-phenyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)